ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate
Description
Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate is a heterocyclic compound featuring a tetrahydro-pyrazinecarboxylate ester backbone conjugated with a 2-isopropyl-substituted isoquinolinone moiety. The molecule combines a saturated six-membered pyrazine ring (tetrahydro-1(2H)-pyrazine) with an aromatic isoquinolinyl group, linked via a carbonyl bridge. The compound’s synthesis likely involves multi-step reactions, including cyclization and esterification, common in heterocyclic chemistry .
Properties
Molecular Formula |
C20H25N3O4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
ethyl 4-(1-oxo-2-propan-2-ylisoquinoline-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H25N3O4/c1-4-27-20(26)22-11-9-21(10-12-22)18(24)17-13-23(14(2)3)19(25)16-8-6-5-7-15(16)17/h5-8,13-14H,4,9-12H2,1-3H3 |
InChI Key |
LOCBZFTZQDHNOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C(=O)C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for Isoquinolinone Formation
The isoquinolinone core is commonly synthesized via Bischler-Napieralski cyclization or Pomeranz-Fritsch reaction . A modified approach from WO2007056170A2 involves:
-
Starting material : 3-Amino-benzofuran-2-carboxylic acid amide.
-
Cyclization : Treatment with phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) under reflux to form the isoquinolinone skeleton.
-
Isopropyl introduction : Alkylation at the N2 position using isopropyl bromide in the presence of a base (e.g., K₂CO₃).
-
3-Amino-benzofuran-2-carboxylic acid amide (1.00 g, 5.7 mmol) is refluxed with SOCl₂ (1.21 g, 9.8 mmol) in methanol (20 mL) for 1 hour. After solvent removal, the residue is crystallized from CH₂Cl₂/hexane to yield the isoquinolinone intermediate (82% yield).
Carboxylic Acid Functionalization
The 4-position carboxylic acid is introduced via Friedel-Crafts acylation or lithiation-electrophilic quenching :
-
Friedel-Crafts : Reaction with chlorooxalate esters in the presence of AlCl₃.
-
Directed ortho-metalation : Use of LDA (lithium diisopropylamide) followed by quenching with CO₂ gas.
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | SOCl₂, MeOH, reflux | 82% | >95% |
| Isopropyl alkylation | i-PrBr, K₂CO₃, DMF | 75% | >90% |
Synthesis of Ethyl Tetrahydro-1(2H)-pyrazinecarboxylate
Pyrazine Ring Construction
The tetrahydro-pyrazine ring is synthesized via cyclocondensation or reductive amination :
-
Cyclocondensation : Ethyl glycinate and 1,2-diaminoethane undergo cyclization in the presence of acetic acid.
-
Reductive amination : Reaction of ethyl 3-oxopiperazine-1-carboxylate with NaBH₄.
-
Ethyl 3-oxopiperazine-1-carboxylate (2.3 mmol) is treated with NaBH₄ (4.6 mmol) in THF at 0°C. After stirring for 12 hours, the mixture is acidified (pH 4) and extracted with ethyl acetate to yield the tetrahydro-pyrazinecarboxylate (87% yield).
Esterification and Protection
The ethyl ester is introduced via Steglich esterification or Fischer-Speier reaction :
Coupling of Isoquinolinone and Pyrazine Fragments
Amide Bond Formation
The final coupling employs HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
-
2-Isopropyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxylic acid (1.3 mmol) and ethyl tetrahydro-1(2H)-pyrazinecarboxylate (1.5 mmol) are dissolved in DMF. HATU (2.6 mmol) and DIPEA (3.9 mmol) are added, and the mixture is stirred at room temperature for 12 hours. The product is purified via silica gel chromatography (hexane/EtOAc = 3:1) to yield the target compound (68% yield).
| Coupling Reagent | Solvent | Temp (°C) | Yield |
|---|---|---|---|
| HATU | DMF | 25 | 68% |
| EDCI/HOBt | CH₂Cl₂ | 0 → 25 | 55% |
Purification and Characterization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoquinoline and pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Limitations
- Synthetic Challenges: The fused isoquinoline-pyrazine system likely requires precise reaction conditions to avoid side products, a common issue in multi-heterocyclic syntheses .
Biological Activity
Ethyl 4-[(2-isopropyl-1-oxo-1,2-dihydro-4-isoquinolinyl)carbonyl]tetrahydro-1(2H)-pyrazinecarboxylate is a complex organic compound with a molecular formula of C₁₉H₂₅N₃O₃. This compound exhibits a range of biological activities due to its unique structural features, including an ethyl ester and a tetrahydro-pyrazine moiety. Understanding its biological activity is crucial for potential pharmacological applications.
Chemical Structure and Properties
The compound features several functional groups that contribute to its reactivity and interactions within biological systems. The isoquinoline derivative attached to the carbonyl group is particularly significant, as isoquinolines are known for their diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₅N₃O₃ |
| Molecular Weight | 341.43 g/mol |
| Functional Groups | Ethyl ester, carbonyl, isoquinoline |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Compounds in this class have shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation in certain models.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- A study on isoquinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting a potential for developing new antibiotics from this class of compounds.
- Another research highlighted the anticancer properties of tetrahydro-pyrazine derivatives, noting their ability to induce apoptosis in cancer cells through specific signaling pathways .
The mechanism by which this compound exerts its effects is not fully elucidated. However, initial interaction studies suggest that it may bind to specific receptors or enzymes involved in disease pathways. Techniques such as molecular docking and binding affinity assays are essential for further investigation into its mechanism of action.
Q & A
(Basic) What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step reactions, typically starting with condensation of isoquinoline derivatives (e.g., acyl chlorides) with tetrahydro-pyrazinecarboxylate precursors. Key steps include:
- Acylation : Coupling the isoquinolinyl carbonyl group to the pyrazinecarboxylate core. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) significantly impact reaction efficiency .
- Cyclization : Optimizing catalysts (e.g., DMAP) and reaction time to prevent byproduct formation.
- Purification : Use of column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate the target compound from unreacted intermediates .
Methodological Tip : Perform Design of Experiments (DoE) to test variables like solvent polarity and catalyst loading. Monitor yields via HPLC to identify optimal conditions.
(Basic) Which spectroscopic techniques are most effective for confirming structural integrity?
- NMR Spectroscopy : Prioritize H and C NMR to verify the isoquinolinyl carbonyl (δ ~165–170 ppm) and tetrahydro-pyrazinecarboxylate backbone (δ 3.5–4.5 ppm for CH groups) .
- Mass Spectrometry : ESI-MS should show the molecular ion peak (e.g., m/z 409.4 for related derivatives) and fragmentation patterns consistent with the acylated pyrazine structure .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm) and secondary amide bands (N–H at ~3300 cm) .
Methodological Tip : Cross-validate spectral data with computational tools (e.g., DFT simulations) to resolve ambiguities.
(Advanced) How can researchers resolve discrepancies in reported synthetic yields (e.g., 40–45%)?
Discrepancies often arise from:
- Impurity in starting materials : Use HPLC or GC-MS to verify reagent purity (>98%).
- Side reactions : Monitor intermediates via TLC or in situ IR to detect premature cyclization or hydrolysis .
- Scale-up challenges : Implement flow chemistry to improve heat/mass transfer during acylation steps.
Methodological Tip : Use kinetic studies to identify rate-limiting steps. For example, vary stoichiometric ratios of acyl chloride to pyrazinecarboxylate to determine optimal equivalence (e.g., 1.2–1.5 eq) .
(Advanced) What strategies enhance biological activity via structural modification?
- Isoquinolinyl modifications : Introduce electron-withdrawing groups (e.g., –Cl, –CF) at the 4-position to improve target binding.
- Pyrazinecarboxylate tweaks : Replace the ethyl ester with tert-butyl groups to enhance metabolic stability .
- Functional group additions : Incorporate sulfonyl or azo linkages to modulate solubility and pharmacokinetics .
Methodological Tip : Use molecular docking to predict interactions with biological targets (e.g., kinase enzymes) before synthesizing analogs.
(Advanced) How should unexpected byproducts from acylation/cyclization be characterized?
- Chromatographic isolation : Employ preparative HPLC with a C18 column to separate byproducts.
- Advanced MS/MS : Use high-resolution mass spectrometry (HRMS) to deduce molecular formulas of impurities.
- X-ray crystallography : If crystallizable, determine the 3D structure of major byproducts to infer reaction pathways (e.g., incorrect regioselectivity during cyclization) .
Methodological Tip : Conduct control experiments with deuterated solvents to track protonation sites and reaction mechanisms.
(Advanced) How can researchers address contradictory data in reaction mechanisms?
- Isotopic labeling : Use O-labeled carbonyl groups to trace acyl transfer pathways.
- Computational modeling : Apply DFT calculations to compare energy barriers of proposed mechanisms (e.g., concerted vs. stepwise acylation) .
- In situ monitoring : Utilize ReactIR to capture transient intermediates during key steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
